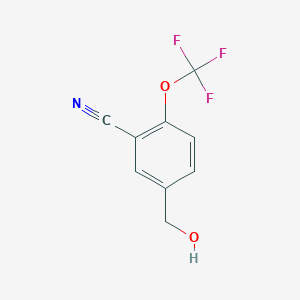
5-Chloro-4-cyanopicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-cyanopicolinic acid is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are replaced by a cyano group and a chlorine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-cyanopicolinic acid typically involves the chlorination and cyanation of picolinic acid derivatives. One common method is the direct chlorination of 4-cyanopicolinic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyanopicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-cyanopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products
Substitution: Formation of 5-amino-4-cyanopicolinic acid or 5-thio-4-cyanopicolinic acid.
Reduction: Formation of 5-chloro-4-aminopicolinic acid.
Oxidation: Formation of 5-chloro-4-carboxypicolinic acid.
Aplicaciones Científicas De Investigación
5-Chloro-4-cyanopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its role in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-cyanopicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways . The cyano and chloro groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, a precursor to 5-Chloro-4-cyanopicolinic acid.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid.
Uniqueness
This compound is unique due to the presence of both a cyano and a chloro group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form stable coordination complexes with metal ions.
Propiedades
Fórmula molecular |
C7H3ClN2O2 |
|---|---|
Peso molecular |
182.56 g/mol |
Nombre IUPAC |
5-chloro-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-3-10-6(7(11)12)1-4(5)2-9/h1,3H,(H,11,12) |
Clave InChI |
XCJWDVWFHPKVEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(=O)O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



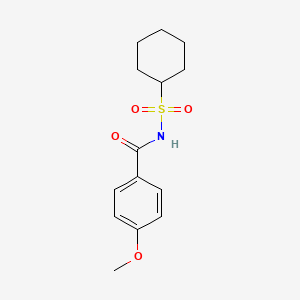

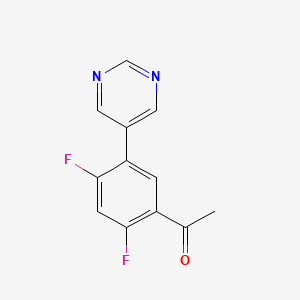
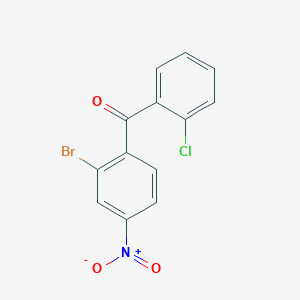
![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)
![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)
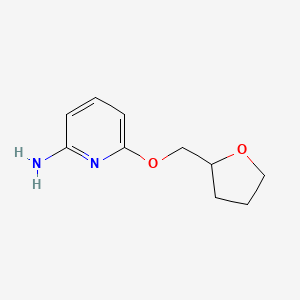


![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)


